molecular formula C19H17N2OPS2 B12469767 1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea

1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea

Katalognummer: B12469767
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: YTQXRUPVWJQAEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of phenyl groups attached to the urea moiety, along with sulfur and phosphorus atoms, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA involves multiple steps, typically starting with the reaction of aniline with urea to form diphenylurea. This intermediate is then subjected to further reactions involving sulfur and phosphorus reagents to introduce the sulfanylidene and phosphanyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The presence of sulfur and phosphorus atoms in the molecule allows it to form strong interactions with metal ions and other cofactors, which are essential for the function of many biological molecules .

Vergleich Mit ähnlichen Verbindungen

Compared to other urea derivatives, 1-{[DIPHENYL(SULFANYLIDENE)-??-PHOSPHANYL]SULFANYL}-3-PHENYLUREA stands out due to its unique combination of sulfur and phosphorus atoms. Similar compounds include:

Eigenschaften

Molekularformel

C19H17N2OPS2

Molekulargewicht

384.5 g/mol

IUPAC-Name

1-diphenylphosphinothioylsulfanyl-3-phenylurea

InChI

InChI=1S/C19H17N2OPS2/c22-19(20-16-10-4-1-5-11-16)21-25-23(24,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,22)

InChI-Schlüssel

YTQXRUPVWJQAEZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NSP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.